molecular formula C12H14F3N3O2 B6637159 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B6637159
M. Wt: 289.25 g/mol
InChI Key: SHJUUVNFGXBKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound was developed by Takeda Pharmaceutical Company Limited and is currently in clinical trials.

Mechanism of Action

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea inhibits the activity of BTK by binding to the enzyme’s active site, preventing it from phosphorylating downstream targets. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea also inhibits the activity of ITK and Tec kinase, which are involved in T-cell activation.
Biochemical and Physiological Effects:
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to enhance the activity of immune cells, such as T-cells and natural killer cells, which can help to eliminate cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it has shown efficacy in preclinical studies and is currently in clinical trials, indicating its potential as a therapeutic agent. However, one limitation of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

There are several future directions for the research and development of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. One direction is to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential in the treatment of other types of cancer. Additionally, further studies are needed to understand the long-term safety and efficacy of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea in humans. Finally, the development of more potent and selective BTK inhibitors could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea involves the reaction of 1-(hydroxymethyl)cyclobutanol with 6-(trifluoromethyl)pyridin-3-amine to form the intermediate 1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. This intermediate is then reacted with p-toluenesulfonic acid to yield the final product, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea.

Scientific Research Applications

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to have potential in the treatment of various types of cancer, including B-cell malignancies and solid tumors. It has been found to inhibit the activity of Bruton’s tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in the activation of T-cells.

properties

IUPAC Name

1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-3-2-8(6-16-9)18-10(19)17-7-11(20)4-1-5-11/h2-3,6,20H,1,4-5,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJUUVNFGXBKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NC2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.